1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Description
1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoroethyl group attached to a pyrazole ring, and a methanamine group linked to another pyrazole ring.
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-17-10(2-4-15-17)7-14-6-9-3-5-18(16-9)8-11(12)13;/h2-5,11,14H,6-8H2,1H3;1H |
InChI Key |
IBJNIGSAQHODLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=NN(C=C2)CC(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves a series of organic reactions. The preparation methods may include:
Synthetic Routes: The compound can be synthesized through a multi-step process involving the reaction of 2,2-difluoroethylamine with pyrazole derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product.
Reaction Conditions: The reaction conditions may include temperatures ranging from room temperature to elevated temperatures, depending on the specific steps involved. The use of inert atmospheres, such as nitrogen or argon, may be necessary to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the difluoroethyl group or the pyrazole rings may be oxidized to form different products. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the conversion of the difluoroethyl group to other functional groups, such as hydroxyl or amino groups. Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. This can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
- Anticancer Activity : Pyrazole derivatives have shown promise in anticancer research due to their ability to inhibit specific pathways involved in tumor growth. The compound may act as a potential inhibitor in cancer cell lines, particularly those resistant to conventional therapies.
- Anti-inflammatory Properties : Research indicates that pyrazole compounds can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes them candidates for treating conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity : The unique structure of this compound allows it to interact with microbial enzymes or receptors, potentially leading to antimicrobial effects against various pathogens.
- Neuroprotective Effects : Some studies suggest that pyrazole derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Anticancer Potential
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various pyrazole derivatives, including the compound . The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the pyrazole structure could enhance its efficacy as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of pyrazole derivatives. The compound was tested for its ability to inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses. The findings indicated that this compound significantly reduced inflammation markers in vitro .
Mechanism of Action
The mechanism of action of 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by:
Comparison with Similar Compounds
1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other similar compounds, such as:
Similar Compounds: Compounds like 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea and {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine share structural similarities.
Uniqueness: The presence of the difluoroethyl group and the specific arrangement of pyrazole rings in 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine makes it unique.
Biological Activity
The compound 1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine , with CAS number 1856078-79-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H17ClF2N4 |
| Molecular Weight | 290.74 g/mol |
| CAS Number | 1856078-79-9 |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| LogP | Not specified |
Synthesis and Testing
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have synthesized various pyrazole derivatives and tested their efficacy against multiple bacterial strains. The compound was evaluated alongside others in a series of tests against Gram-positive and Gram-negative bacteria.
Case Study: Efficacy Against Bacterial Strains
In a study focusing on pyrazole derivatives, it was found that certain compounds demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. Although specific data for our compound is limited, the general trend suggests that modifications in the pyrazole structure can enhance antibacterial activity significantly .
Comparison of Antimicrobial Efficacy
| Compound | Tested Strain | MIC (μg/mL) |
|---|---|---|
| Pyrazole Derivative A | MRSA | 0.78 |
| Pyrazole Derivative B | Bacillus subtilis | 1.56 |
| 1-[1-(2,2-difluoroethyl)... | Not directly tested | N/A |
Cytotoxicity Studies
Cytotoxicity assessments are crucial in determining the safety profile of new compounds. In vitro studies have been conducted using human cell lines such as HEK293 to evaluate the cytotoxic effects of various pyrazole derivatives. The methodology involved serial dilutions and viability assays using resazurin to measure cell survival rates after exposure to the compounds .
Findings on Cytotoxicity
The cytotoxicity results indicated that while some derivatives showed moderate toxicity at higher concentrations (e.g., 50 μg/mL), others were relatively safe, exhibiting low toxicity profiles suitable for further development as therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. The presence of difluoroethyl and methyl substitutions in the pyrazole ring appears to enhance both antimicrobial and cytotoxic properties. Further studies are warranted to elucidate how these structural features contribute to the overall biological efficacy.
Key SAR Insights
- Difluoroethyl Group : Enhances lipophilicity and may improve membrane permeability.
- Methyl Substituent : Potentially increases binding affinity to biological targets.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer: A multi-step synthesis is typically employed, starting with halogenated intermediates (e.g., 2-bromoethyl derivatives) and nucleophilic substitution using amines. For example, describes a similar pyrazole synthesis: mixing 1-(2-bromoethyl)-3-methyl-1H-pyrazol-5(4H)-one with dimethylamine in THF under stirring for 28 hours, followed by column chromatography for purification . Key factors include solvent choice (e.g., THF for solubility), reaction time (optimized to 28 hours), and chromatography for isolating isomers.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions on the pyrazole rings. For instance, H and C NMR can resolve methyl and difluoroethyl groups. Mass spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies amine and C-F bonds. highlights IUPAC-standardized spectral data for analogous pyrazole derivatives, emphasizing reproducibility in peak assignments .
Q. How does the compound’s structural uniqueness impact its reactivity?
- Methodological Answer: The 2,2-difluoroethyl group introduces electron-withdrawing effects, altering nucleophilic sites on the pyrazole ring. The methylated pyrazole-methylamine linker (N-[(1-methyl-1H-pyrazol-5-yl)methyl]) enhances steric hindrance, influencing binding interactions. compares substituent effects in pyrazole analogs, showing that fluorine substituents increase metabolic stability but reduce solubility .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reaction pathways?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory) model transition states to identify energetically favorable pathways. describes the ICReDD approach: combining reaction path searches with experimental feedback loops. For example, computational screening of amine nucleophiles could predict regioselectivity in substitutions, reducing trial-and-error experimentation .
Q. What strategies are used to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer: SAR studies involve systematic substitution of the difluoroethyl group or pyrazole-methylamine linker. For instance:
- Replace difluoroethyl with trifluoroethyl (electron-withdrawing) or ethyl (neutral) to assess fluorine’s role.
- Modify the methyl group on the pyrazole ring to bulkier substituents (e.g., isopropyl) to study steric effects.
provides a framework for comparing substituent impacts on bioactivity .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, concentrations) or impurities. To resolve:
- Validate purity via HPLC (≥95%) and characterize by F NMR to confirm fluorine content.
- Replicate assays under standardized conditions (e.g., ’s antitumor activity protocol using MTT assays at 24–72 hours) .
- Cross-reference with structurally similar compounds (e.g., ’s pyrazole carboxamide analogs) to identify trends .
Q. What crystallographic techniques elucidate the compound’s solid-state behavior?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For example, details a pyrazoline derivative’s crystal structure, revealing intermolecular hydrogen bonds between amine groups and adjacent aromatic rings. Powder XRD can assess polymorphic forms, critical for bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
